molecular formula C11H7Cl3N6 B14063608 4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine CAS No. 101850-71-9

4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B14063608
CAS No.: 101850-71-9
M. Wt: 329.6 g/mol
InChI Key: IMCIEMJWRHEIOG-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- is a complex organic compound that features a pyrazole ring, a triazole ring, and a trichlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from hydrazine derivatives and 1,3-diketones.

    Introduction of the Triazole Ring: Using azide and alkyne cycloaddition reactions.

    Attachment of the Trichlorophenyl Group: Through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazol-5-amine derivatives: Compounds with similar pyrazole structures.

    1H-1,2,4-Triazole derivatives: Compounds with similar triazole structures.

    Trichlorophenyl derivatives: Compounds with similar trichlorophenyl groups.

Uniqueness

The uniqueness of 1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- lies in its combination of these three functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

101850-71-9

Molecular Formula

C11H7Cl3N6

Molecular Weight

329.6 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)-2-(2,4,6-trichlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C11H7Cl3N6/c12-6-1-7(13)10(8(14)2-6)20-11(15)9(3-17-20)19-5-16-4-18-19/h1-5H,15H2

InChI Key

IMCIEMJWRHEIOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)N3C=NC=N3)N)Cl)Cl

Origin of Product

United States

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